

synthesis of 3,5,5-Trimethylhexanal from diisobutylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5,5-Trimethylhexanal**

Cat. No.: **B1630633**

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **3,5,5-Trimethylhexanal** from Diisobutylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3,5,5-trimethylhexanal** (TMH), a branched-chain aldehyde of significant industrial value. The primary focus is on the hydroformylation, or "oxo synthesis," of diisobutylene, which stands as the most commercially viable and widely practiced production method.^{[1][2][3][4]} This document delves into the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, the influence of critical process parameters, and a detailed, field-proven experimental protocol. It is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis, offering both foundational knowledge and practical, actionable insights for laboratory and pilot-scale production.

Introduction: The Significance of 3,5,5-Trimethylhexanal

3,5,5-Trimethylhexanal (CAS No. 5435-64-3), also known as isononylaldehyde, is a C9 fatty aldehyde characterized by a unique molecular structure with three methyl groups providing notable steric hindrance.^[1] This structure imparts specific physical and chemical properties, making it a valuable intermediate in various industrial sectors.^{[1][5]}

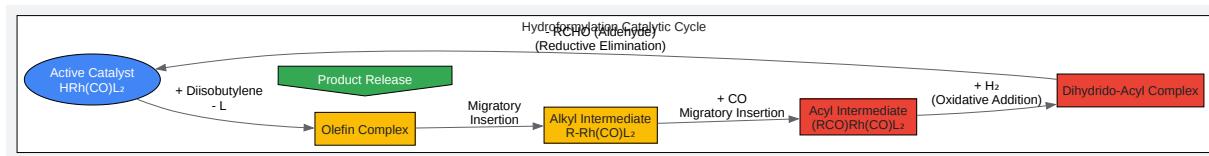
- **Fragrance and Flavors:** TMH possesses a distinct aldehydic, green, and citrusy odor profile, lending itself to use in perfumery and fragrance formulations to create fresh and powerful sensory effects.[1][5][6]
- **Lubricants and Additives:** It serves as a crucial precursor for the production of high-performance lubricants, particularly cooling lubricants and lubricant additives, where its branched structure contributes to desirable viscosity and stability properties.[7][8][9]
- **Chemical Synthesis:** As a reactive aldehyde, TMH is a versatile building block for synthesizing more complex molecules.[1] It is a key intermediate for producing 3,5,5-trimethylhexanol, plasticizers, and specialty chemicals used in the pharmaceutical and agrochemical industries.[5][6][7][10]

The industrial-scale product, often marketed as isononanal, is typically an isomeric mixture containing approximately 95% **3,5,5-trimethylhexanal**.[3][4]

Table 1: Physicochemical Properties of 3,5,5-Trimethylhexanal

Property	Value	Reference(s)
CAS Number	5435-64-3	[1][3]
Molecular Formula	C ₉ H ₁₈ O	[1][3]
Molecular Weight	142.24 g/mol	[1][3]
Appearance	Colorless liquid	[11]
Odor	Aldehydic, green, citrus	[1][2]
Boiling Point	67-68 °C @ 2.5 mmHg	[2][12]
Density	0.817 g/mL @ 25 °C	[2][12]
Refractive Index	n _{20/D} 1.421	[2][12]
Water Solubility	Very slightly soluble (189.2 mg/L @ 25°C est.)	[1]

The Core Synthesis Route: Hydroformylation of Diisobutylene


The dominant industrial method for producing **3,5,5-trimethylhexanal** is the hydroformylation (oxo synthesis) of diisobutylene.[1][3][4] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, using a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas or syngas.[13]

The starting material, commercial diisobutylene, is itself a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The hydroformylation of this mixture leads to the target aldehyde.

The Catalytic Cycle: Mechanism of Hydroformylation

The reaction is catalyzed by transition metal complexes, most commonly based on rhodium or cobalt, which operate via a well-established catalytic cycle.[13][14] The general mechanism, illustrated below for a rhodium-phosphine catalyst, involves several key steps:

- **Catalyst Activation & Olefin Coordination:** The active catalyst species is formed, to which the diisobutylene coordinates.
- **Migratory Insertion:** The coordinated alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate. This step determines the regioselectivity (i.e., the position of the new formyl group).
- **CO Coordination & Insertion:** A molecule of carbon monoxide coordinates to the metal center and subsequently inserts into the metal-alkyl bond to form a metal-acyl species.
- **Oxidative Addition of H₂:** A molecule of hydrogen adds to the metal complex. This is often the rate-limiting step of the cycle.[15]
- **Reductive Elimination:** The aldehyde product is eliminated from the complex, regenerating the active catalyst, which re-enters the cycle.[15]

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Catalyst Systems: Rhodium vs. Cobalt

The choice of catalyst is the most critical factor influencing the reaction's efficiency, selectivity, and operating conditions.

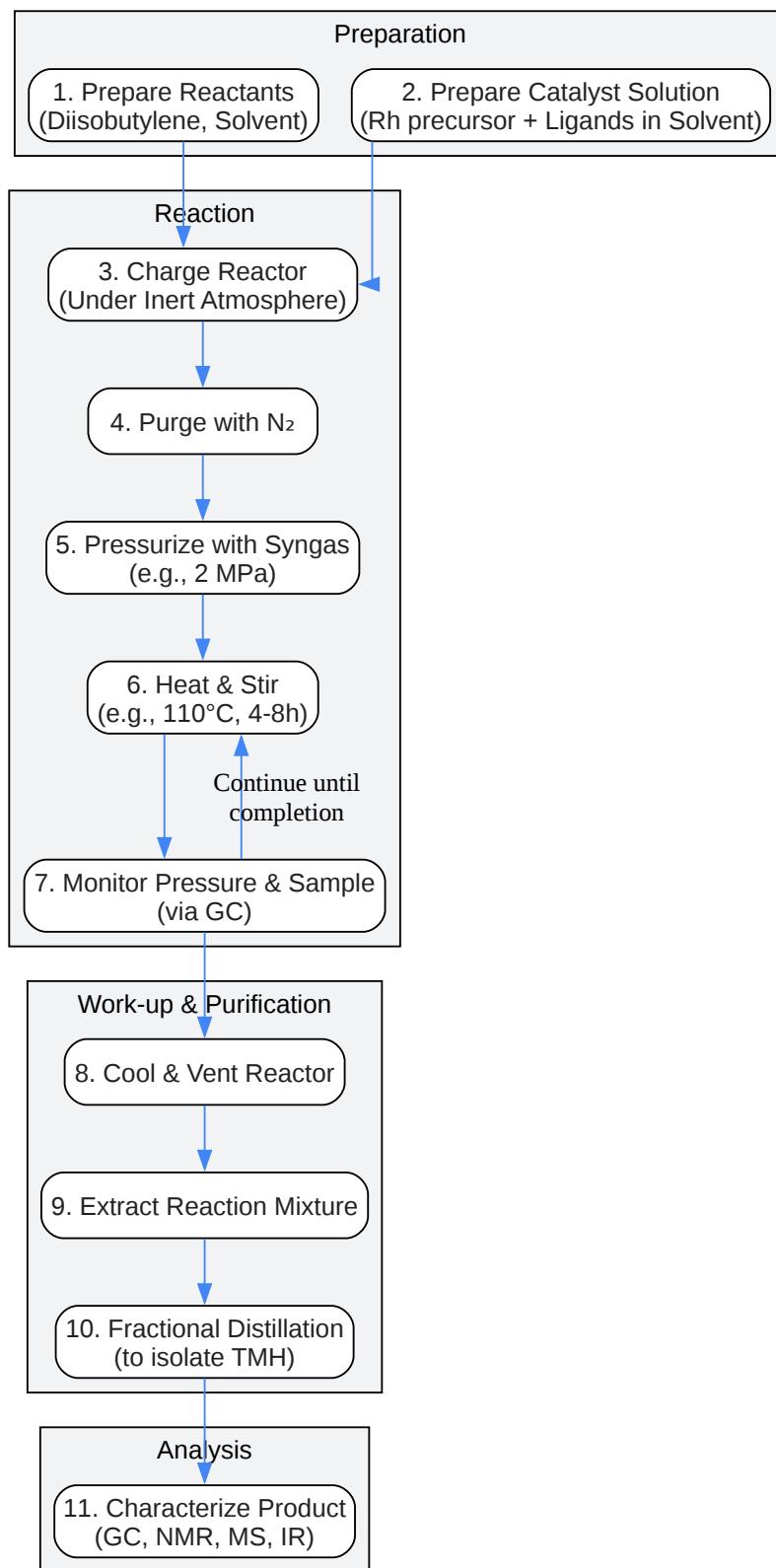
- Rhodium-Based Catalysts: These are highly active catalysts, allowing for milder reaction conditions (lower temperatures and pressures) compared to cobalt.[13][14] They are typically used with phosphine or phosphite ligands, which are crucial for stabilizing the catalyst and directing selectivity. While extremely efficient, the high cost of rhodium is a significant drawback.[16] Modern processes often employ complex, multidentate phosphite ligands to achieve high conversion rates under mild conditions.[17]
- Cobalt-Based Catalysts: Cobalt catalysts, such as dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$), were the first to be used for hydroformylation and remain in use, particularly for branched alkenes.[16][18] They are substantially less expensive than rhodium but require much more severe operating conditions (higher temperatures and pressures).[16] This increases energy costs and can lead to more side reactions. However, recent research has focused on developing more active cationic cobalt bisphosphine systems that operate at medium pressures.[16]

Table 2: Comparison of Catalyst Systems for Diisobutylene Hydroformylation

Parameter	Rhodium System	Cobalt System
Typical Catalyst	Rh(acac)(CO) ₂ + Ligand	HCo(CO) ₄ (from Co ₂ (CO) ₈)
Ligands	Triphenylphosphine, Phosphites	Tributylphosphine (optional)
Temperature	90 - 120 °C[1][17]	150 - 170 °C[13]
Pressure	0.5 - 6 MPa (72 - 870 psi)[17]	up to 30 MPa (~4350 psi)[13]
Activity	Very High	Moderate
Selectivity	High (tunable with ligands)	Good for branched aldehydes
Cost	Very High[16]	Low[16]
Pros	Mild conditions, high yields	Low cost, robust
Cons	High cost, ligand sensitivity	Harsh conditions, higher energy cost

Core Experimental Protocol: Laboratory Synthesis

This section outlines a detailed, step-by-step methodology for the synthesis of **3,5,5-trimethylhexanal** based on a modern rhodium-catalyzed system. This protocol is designed to be a self-validating system, where careful control of parameters ensures reproducibility.


Safety Precaution: This reaction involves flammable materials and high-pressure, toxic gases (CO). It must be conducted in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood by trained personnel.

Materials and Equipment

- Reactants: Diisobutylene (isomeric mixture), Synthesis Gas (CO/H₂ in a 1:1 to 1:2 molar ratio), Toluene (or other suitable organic solvent).[1][17]
- Catalyst System: Rhodium precursor (e.g., Rh(acac)(CO)₂), Triphenylphosphine oxide (L1), Organic phosphine compound (L2, e.g., Triphenylphosphine).[1]

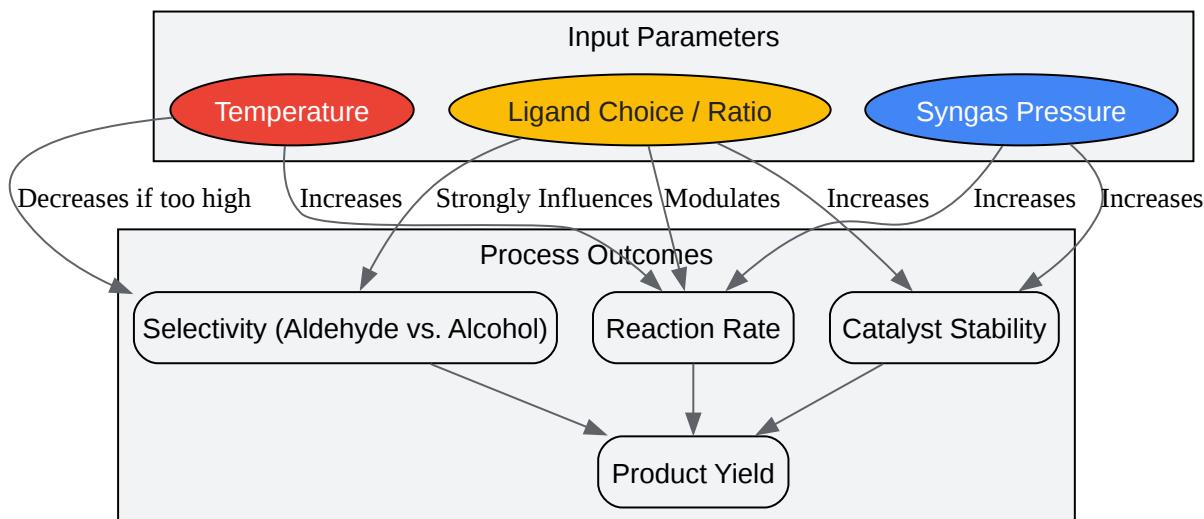
- Equipment: High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and heating mantle. Schlenk line for inert atmosphere operations.[\[19\]](#) Distillation apparatus for purification.
- Analytical: Gas Chromatograph (GC) with a flame ionization detector (FID) for monitoring reaction conversion and product purity. NMR, IR, and MS instruments for structural confirmation.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification of TMH.

Step-by-Step Procedure


- Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Perform a pressure leak test with nitrogen before use.
- Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the autoclave with the solvent (e.g., toluene), diisobutylene, and the pre-mixed catalyst solution. A typical molar ratio of catalyst:L1:L2 might be 1:100:100.[17] The substrate-to-catalyst ratio is a key parameter to optimize.
- Sealing and Purging: Seal the reactor. Purge the system 3-5 times with oxygen-free nitrogen to remove all air.
- Pressurization: Pressurize the reactor with the CO/H₂ synthesis gas mixture to the desired initial pressure (e.g., 1-2 MPa).[17]
- Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90-120 °C).[1][17] The pressure will increase with temperature. Maintain the total pressure within the desired range (e.g., 2-6 MPa) by feeding additional syngas as it is consumed.[17] The consumption of gas (pressure drop) is an indicator of reaction progress.
- Monitoring: The reaction is typically run for 3-8 hours.[1][17] If the reactor allows for sampling, small aliquots can be withdrawn periodically to analyze the conversion of diisobutylene and the yield of **3,5,5-trimethylhexanal** by GC.
- Cooldown and Depressurization: Once the reaction is complete (no further gas uptake), turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess pressure in a fume hood.
- Product Isolation: Open the reactor and transfer the liquid reaction mixture. The crude product can be separated from the non-volatile catalyst components by fractional distillation under reduced pressure.[20][21]
- Characterization: The purity of the distilled **3,5,5-trimethylhexanal** should be confirmed by GC. Its identity should be verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature data.[22][23]

Process Optimization and Challenges

Achieving high yields and selectivity requires careful control over several interdependent parameters.

Influence of Reaction Parameters

- Temperature: Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions like isomerization of the starting material or hydrogenation of the product aldehyde to the corresponding alcohol (3,5,5-trimethylhexanol).[24] The optimal range for rhodium systems is typically 90-120 °C.[17]
- Pressure: Higher syngas pressure increases the concentration of CO and H₂ in the solution, which typically accelerates the reaction. It also helps maintain the stability of the metal carbonyl catalyst. However, very high pressures increase equipment costs and can favor hydrogenation side reactions.
- CO/H₂ Ratio: The molar ratio of CO to H₂ can influence selectivity. A 1:1 ratio is common, but ratios up to 1:2 or higher may be used to promote the hydrogenation of the acyl intermediate. [17]
- Catalyst Concentration and Ligand Ratio: The amount of catalyst dictates the overall reaction rate. The ratio of ligand to metal is critical; an excess of ligand is often used to ensure the catalyst remains in its active, stabilized form and to influence selectivity.

[Click to download full resolution via product page](#)

Caption: Logical relationship between key parameters and process outcomes.

Key Challenges

- Catalyst Recovery and Recycling: Homogeneous catalysts like those used in this process are difficult to separate from the product mixture, leading to potential product contamination and loss of the expensive metal. Strategies like thermoregulated phase-separable catalysis, where the catalyst's solubility changes with temperature, are being explored to facilitate recycling.[25]
- Raw Material Volatility: The production of TMH is dependent on petrochemical feedstocks. Fluctuations in the price and availability of diisobutylene can impact production costs.[8][9]
- Technical Complexity: The synthesis requires specialized high-pressure equipment and expertise, which can be a barrier to entry and scalability.[8]

Conclusion

The hydroformylation of diisobutylene is a powerful and industrially established method for the synthesis of **3,5,5-trimethylhexanal**. Success in this field hinges on a deep understanding of the catalytic mechanism and the judicious selection and control of reaction parameters. While rhodium-based catalysts offer high activity under mild conditions, the development of more efficient and cost-effective catalyst systems, potentially based on cobalt or other earth-abundant metals, remains an active area of research. For professionals in drug development and specialty chemicals, mastering this synthesis provides access to a versatile and valuable molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,5,5-Trimethylhexanal | 5435-64-3 [smolecule.com]
- 2. 3,5,5-TRIMETHYLHEXANAL | 5435-64-3 [chemicalbook.com]
- 3. 3,5,5-Trimethylhexanal | C9H18O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 5435-64-3,3,5,5-TRIMETHYLHEXANAL | lookchem [lookchem.com]
- 6. scent.vn [scent.vn]
- 7. 3,5,5-Trimethylhexanal [evonik.com]
- 8. 355Trimethylhexanal Market Outlook 2025-2032 [intelmarketresearch.com]
- 9. 3 5 5 Trimethylhexanal Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 10. 3,5,5-Trimethylhexanal Market Size Worth USD 500 Million by 2035 | Growth Driven by Specialty Chemicals, Fragrance, and Pharmaceutical Applications - Industry Today [industrytoday.co.uk]
- 11. Trimethylhexanal (TMH) - Evonik Industries [c4-chemicals.evonik.com]
- 12. 3,5,5-三甲基己醛 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Hydroformylation - Wikipedia [en.wikipedia.org]
- 14. Hydroformylation | PDF [slideshare.net]

- 15. chem.libretexts.org [chem.libretexts.org]
- 16. lsu.edu [lsu.edu]
- 17. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
- 19. orgsyn.org [orgsyn.org]
- 20. orgsyn.org [orgsyn.org]
- 21. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 22. 3,5,5-TRIMETHYLHEXANAL(5435-64-3) 1H NMR [m.chemicalbook.com]
- 23. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 24. mdpi.com [mdpi.com]
- 25. Hydroformylation of diisobutylene using thermoregulated phase-separable phosphine rhodium complex catalyst - Beijing Institute of Technology [pure.bit.edu.cn]
- To cite this document: BenchChem. [synthesis of 3,5,5-Trimethylhexanal from diisobutylene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630633#synthesis-of-3-5-5-trimethylhexanal-from-diisobutylene\]](https://www.benchchem.com/product/b1630633#synthesis-of-3-5-5-trimethylhexanal-from-diisobutylene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com